molecular formula C17H15FN2O3 B6033843 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B6033843
分子量: 314.31 g/mol
InChI 键: ZBXORWVXJJUPHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component in the B-cell receptor signaling pathway.

作用机制

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and ultimately the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

The main advantage of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also shown synergy with other drugs targeting the B-cell receptor signaling pathway, making it a promising candidate for combination therapy. One limitation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. However, 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown favorable pharmacokinetic properties and good oral bioavailability, which may compensate for its lower potency.

未来方向

There are several potential future directions for 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One area of interest is the development of combination therapies with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib. Another potential direction is the investigation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its downstream targets, which may provide insights into the development of more effective therapies for B-cell malignancies.

合成方法

The synthesis of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 3-hydroxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by further purification.

科学研究应用

1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. It has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also demonstrated synergy with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib.

属性

IUPAC Name

1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-14-6-1-2-7-15(14)20-10-11(8-16(20)22)17(23)19-12-4-3-5-13(21)9-12/h1-7,9,11,21H,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXORWVXJJUPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。